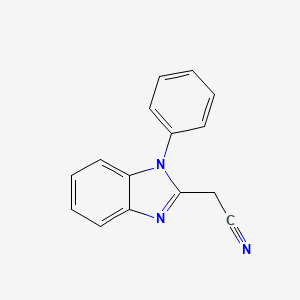
Epidermal Growth Factor Receptor Peptide (985-996)
概述
描述
Epidermal Growth Factor Receptor Peptide (985-996) is a synthetic organic compound belonging to the quinolone class of antibiotics. Quinolones are known for their broad-spectrum antibacterial activity, making them valuable in treating various bacterial infections.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Epidermal Growth Factor Receptor Peptide (985-996) typically involves multiple steps:
Cyclopropylation: Introduction of the cyclopropyl group to the quinolone core.
Fluorination: Incorporation of fluorine atoms at specific positions.
Piperazine Derivatization: Attachment of the 4-methylpiperazin-1-yl group.
Amination: Introduction of the amino group at the 5-position.
Carboxylation: Formation of the carboxylic acid group.
Industrial Production Methods
Industrial production often involves optimizing these steps for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and catalytic processes may be employed.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and piperazine groups.
Reduction: Reduction reactions may target the carbonyl group in the quinolone core.
Substitution: Halogen atoms (fluorine) can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
Oxidation Products: N-oxides, sulfoxides.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted quinolones.
科学研究应用
Epidermal Growth Factor Receptor Peptide (985-996) has several applications in scientific research:
Chemistry: Used as a model compound for studying quinolone chemistry and reactivity.
Biology: Investigated for its antibacterial properties and mechanisms of action.
Medicine: Explored as a potential therapeutic agent for bacterial infections.
Industry: Utilized in the development of new antibiotics and related compounds.
作用机制
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death.
相似化合物的比较
Similar Compounds
Ciprofloxacin: Another quinolone antibiotic with a similar structure but different substituents.
Levofloxacin: A fluoroquinolone with a different stereochemistry and substituents.
Moxifloxacin: A quinolone with additional methoxy and cyclopropyl groups.
Uniqueness
Epidermal Growth Factor Receptor Peptide (985-996) is unique due to its specific combination of functional groups, which may confer distinct antibacterial properties and pharmacokinetic profiles compared to other quinolones.
属性
分子式 |
C18H20F2N4O3 |
|---|---|
分子量 |
378.4 g/mol |
IUPAC 名称 |
5-amino-1-cyclopropyl-6,8-difluoro-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C18H20F2N4O3/c1-22-4-6-23(7-5-22)16-12(19)14(21)11-15(13(16)20)24(9-2-3-9)8-10(17(11)25)18(26)27/h8-9H,2-7,21H2,1H3,(H,26,27) |
InChI 键 |
VSPMPXLOUWFGBD-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)C2=C(C(=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)N)F |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
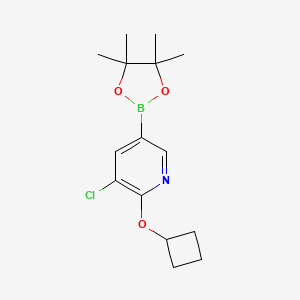

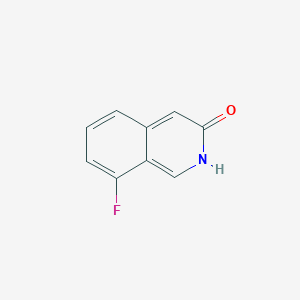



![5-Bromo-2-[(3-phenylpropanoyl)amino]benzoic acid](/img/structure/B8771970.png)
![1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B8771980.png)
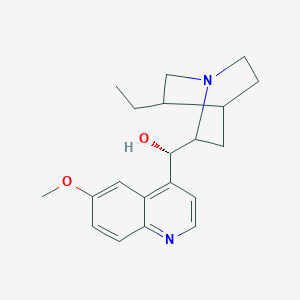
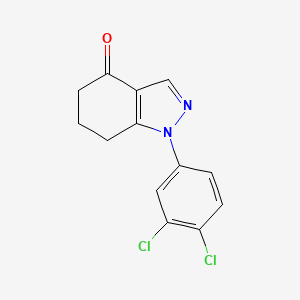

![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 6-chloro-5-hydroxy-, 1-(1,1-dimethylethyl) 2-ethyl ester](/img/structure/B8772002.png)

